molecular formula C18H18BrN3O B1657054 N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide CAS No. 5531-73-7

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide

Cat. No.: B1657054
CAS No.: 5531-73-7
M. Wt: 372.3 g/mol
InChI Key: XZZIGJLEBBGFLX-OQBHSHHWSA-N
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Description

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenylpropene moiety and an acetamide group. It is known for its potential biological activities and is of interest to researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-bromo-3-phenylprop-2-enal with 2-(2-methylanilino)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide
  • N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(2-methylanilino)acetamide

Uniqueness

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide is unique due to its specific structural features, such as the presence of both a brominated phenylpropene moiety and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5531-73-7

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C18H18BrN3O/c1-14-7-5-6-10-17(14)20-13-18(23)22-21-12-16(19)11-15-8-3-2-4-9-15/h2-12,20H,13H2,1H3,(H,22,23)/b16-11-,21-12+

InChI Key

XZZIGJLEBBGFLX-OQBHSHHWSA-N

SMILES

CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

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